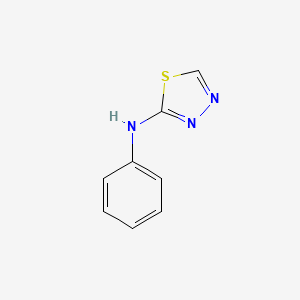

N-phenyl-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives involves Mn(II) catalyzed reactions, resulting in compounds with significant stability and specific molecular structures. These syntheses often utilize substituted thiosemicarbazide/thiohydrazide, which cyclizes into thiadiazole in the presence of manganese(II) nitrate or acetate, leading to various derivatives through intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of N-phenyl-1,3,4-thiadiazol-2-amine derivatives has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses reveal non-planar structures with significant angles between phenyl cycles and thiadiazole fragments, stabilized by various bonding interactions (Chumakov et al., 2011).

Chemical Reactions and Properties

N-phenyl-1,3,4-thiadiazol-2-amine participates in a range of chemical reactions, leading to the formation of complex derivatives with potential biological activities. These reactions include diazotization and coupling with different compounds, yielding derivatives characterized by their unique chemical structures and evaluated for various biological activities (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of N-phenyl-1,3,4-thiadiazol-2-amine derivatives, including crystal structures and bonding interactions, are crucial for understanding their stability and reactivity. These compounds form infinite chains or crystallize in specific space groups, with molecular geometry optimized through DFT methods to compare with experimental data, indicating their stable configurations (El-Emam et al., 2020).

Chemical Properties Analysis

The chemical properties of N-phenyl-1,3,4-thiadiazol-2-amine derivatives are influenced by their structural configurations, enabling a variety of chemical reactions and potential applications. These properties are assessed through synthesis, characterization, and reactivity studies, leading to a better understanding of their chemical behavior and potential as bioactive compounds (Kokovina et al., 2021).

Applications De Recherche Scientifique

Summary of Application

“N-phenyl-1,3,4-thiadiazol-2-amine” derivatives have been synthesized and studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacterial strains .

Methods of Application

The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Results or Outcomes

The antibacterial activity of these molecules was screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . They were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

2. Antimicrobial Agents

Summary of Application

1,3,4-Thiadiazole derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, have been found to exhibit potent antimicrobial activity .

Methods of Application

These compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Results or Outcomes

The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .

3. Synthesis of Polymers

“N-phenyl-1,3,4-thiadiazol-2-amine” is used in synthesizing polymers and in cross-linking halogenated polymers .

4. Additive in Lubricating Oils and Greases

It is used as an additive in lubricating oils and greases .

5. Electrode Compositions

“N-phenyl-1,3,4-thiadiazol-2-amine” is used in electrode compositions .

6. Chelating Agent

It is used as a chelating agent in the analysis of metals .

7. Antifungal Agents

Summary of Application

1,3,4-Thiadiazole derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, have been found to exhibit potent antifungal activity .

Methods of Application

These compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Results or Outcomes

The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antifungal activity .

8. Antiviral Agents

“N-phenyl-1,3,4-thiadiazol-2-amine” and its derivatives have shown potential as antiviral agents .

9. Antiepileptic Agents

1,3,4-Thiadiazoles, including “N-phenyl-1,3,4-thiadiazol-2-amine”, have been studied for their antiepileptic properties .

10. Antidiabetic Agents

“N-phenyl-1,3,4-thiadiazol-2-amine” and its derivatives have been investigated for their potential antidiabetic effects .

11. Analgesic Agents

1,3,4-Thiadiazoles, including “N-phenyl-1,3,4-thiadiazol-2-amine”, have been studied for their analgesic properties .

12. Anti-inflammatory Agents

“N-phenyl-1,3,4-thiadiazol-2-amine” and its derivatives have shown potential as anti-inflammatory agents .

Safety And Hazards

The safety information available indicates that “N-phenyl-1,3,4-thiadiazol-2-amine” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Research on 1,3,4-thiadiazol-2-amine derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, is ongoing due to their broad spectrum of biological activities . These compounds have potential applications in the treatment of various diseases, including cancer , bacterial infections , and diabetes mellitus type 2 .

Propriétés

IUPAC Name |

N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAUMXRPZNJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354254 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-1,3,4-thiadiazol-2-amine | |

CAS RN |

3530-62-9 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

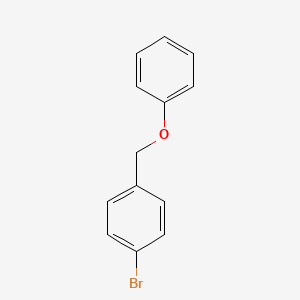

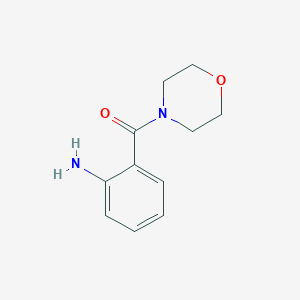

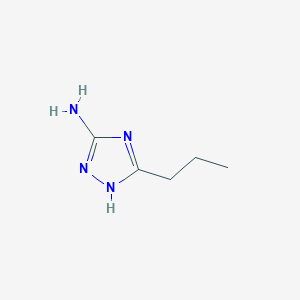

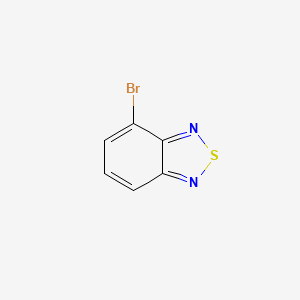

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)